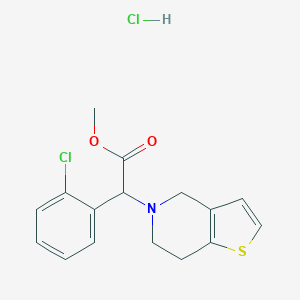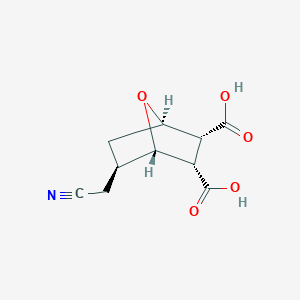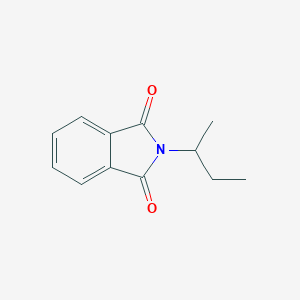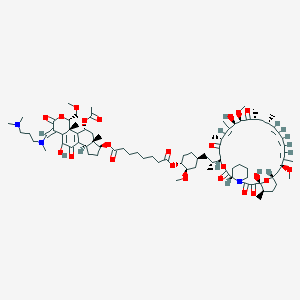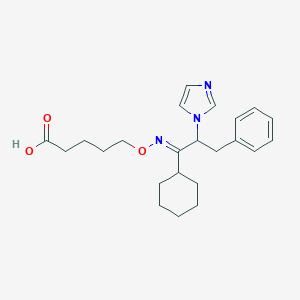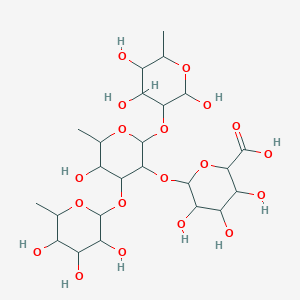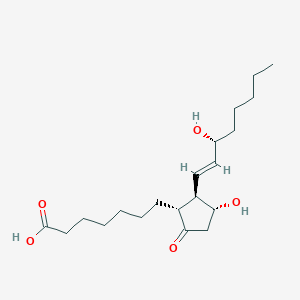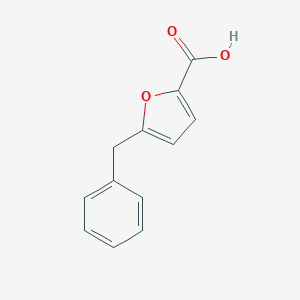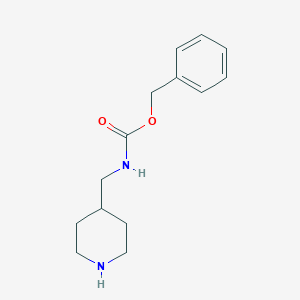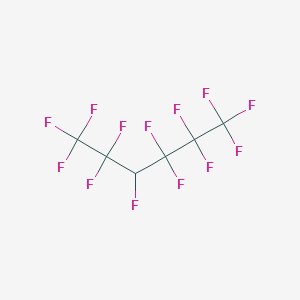
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane, also known as HFE-7300, is a colorless and odorless liquid that belongs to the family of hydrofluoroethers. It is widely used in various industrial applications due to its unique properties, including its low toxicity, non-flammability, and high chemical stability.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane is not well understood, but it is believed to interact with biological membranes, altering their physical properties. It has been shown to affect the fluidity and permeability of lipid bilayers, which can impact the function of membrane-bound proteins.
Biochemical and Physiological Effects:
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, exposure to high concentrations of 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane can cause irritation to the eyes, skin, and respiratory system. It can also cause dizziness, headaches, and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane has several advantages for use in laboratory experiments. It is non-flammable, non-toxic, and has a low boiling point, which makes it easy to handle. It is also highly stable and does not react with most materials. However, its high cost and limited availability can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for research on 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane. One area of interest is its potential use as a heat transfer fluid in high-temperature applications. Another area of research is its use as a cleaning agent for precision manufacturing. Additionally, further studies are needed to understand the mechanism of action of 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane and its potential impact on biological systems.
Conclusion:
In conclusion, 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane, or 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane, is a unique and versatile compound that has numerous applications in scientific research. Its low toxicity, non-flammability, and high chemical stability make it an ideal candidate for various industrial applications. While there is still much to learn about its mechanism of action and potential impact on biological systems, 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane holds great promise for future research and development.
Métodos De Síntesis
The synthesis of 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane involves the reaction of 1,1,1,2-tetrafluoroethane with hexafluoropropylene oxide in the presence of a catalyst. The reaction takes place at elevated temperatures and pressures, and the product is purified through distillation. The yield of the synthesis process is high, and the purity of the final product is typically greater than 99%.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane has been extensively used in scientific research, particularly in the field of material science and engineering. It is commonly used as a solvent, cleaning agent, and heat transfer fluid. Its unique properties make it an ideal candidate for various applications, including electronics cooling, precision cleaning, and lubrication.
Propiedades
Número CAS |
1998-67-0 |
|---|---|
Nombre del producto |
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane |
Fórmula molecular |
C6HF13 |
Peso molecular |
320.05 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,5,5,6,6,6-tridecafluorohexane |
InChI |
InChI=1S/C6HF13/c7-1(3(10,11)5(14,15)16)2(8,9)4(12,13)6(17,18)19/h1H |
Clave InChI |
BSJCNKQSUUXNNN-UHFFFAOYSA-N |
SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F |
SMILES canónico |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F |
Sinónimos |
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






